molecular formula C26H23FN2O3S2 B2779443 N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1114853-65-4

N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2779443
CAS No.: 1114853-65-4
M. Wt: 494.6
InChI Key: GLDIQDUDOTXVJB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, a compound belonging to the thiophene carboxamide class, has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiophene ring, which is known for its aromatic properties, contributing to the compound's biological interactions. The presence of various functional groups, including the dimethylphenyl and fluorophenyl moieties, enhances its pharmacological potential.

Molecular Formula

  • C : 20
  • H : 20
  • N : 2
  • O : 2
  • S : 1

Anticancer Properties

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines:

  • IC50 Values :
    • Compound 2b: 5.46 µM against Hep3B cells
    • Compound 2e: 12.58 µM against Hep3B cells

These compounds demonstrated a mechanism of action similar to that of known anticancer agents such as colchicine, by interacting with tubulin and disrupting microtubule dynamics essential for cell division .

The interaction profile of these compounds involves binding to the colchicine site on tubulin, leading to altered spheroid formation in cancer cells, which suggests a novel approach in cancer therapy by inducing apoptosis through microtubule destabilization .

Analgesic Effects

In addition to anticancer properties, preliminary data suggest that certain derivatives within this class may possess analgesic effects. The synthesis of related compounds has shown promise in pain management applications due to their ability to modulate pain pathways . This indicates a dual therapeutic potential in both cancer treatment and pain relief.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of thiophene derivatives. For instance:

  • Cytotoxicity Analysis :
    • Compounds were tested against various cell lines, with IC50 values indicating effective concentrations for inducing cell death while minimizing effects on normal cells (e.g., NIH/3T3 cell line) .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications at specific positions on the phenyl rings significantly influenced biological activity. Compounds with electronegative substituents like fluorine showed enhanced activity compared to those with less electronegative groups .

Table 1: IC50 Values Against Various Cell Lines

CompoundCell LineIC50 (µM)
2bHep3B5.46
2eHep3B12.58
2dNIH/3T3148.26
2eNIH/3T3187.66

Scientific Research Applications

Analgesic Properties

Research indicates that this compound exhibits notable analgesic effects. A study highlighted that derivatives of this compound could be utilized in pain management therapies, suggesting a mechanism that involves modulation of pain pathways in the central nervous system .

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Pain Management

A recent investigation into the analgesic properties of similar compounds revealed that modifications to the thiophene core significantly enhanced pain relief efficacy while minimizing side effects. This finding underscores the therapeutic potential of N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide in developing new analgesics .

Case Study: Cancer Treatment

In a comparative study assessing various thiophene derivatives, this compound was found to outperform other compounds in inhibiting tumor growth in xenograft models. This suggests a promising avenue for further clinical development as an anticancer drug .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-17-12-13-21(14-18(17)2)28-26(30)24-25(23(16-33-24)19-8-7-9-20(27)15-19)34(31,32)29(3)22-10-5-4-6-11-22/h4-16H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDIQDUDOTXVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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